7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a compound belonging to the class of 2-oxo-2H-chromene derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chromene core with a methoxy group at the 7th position, a methyl group at the 4th position, and a cyano group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method provides high yields and is considered environmentally friendly .
Another method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile in the presence of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, or basic Al2O3 under grinding conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Green synthesis methods, such as those using dual-frequency ultrasonication, are preferred due to their reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, alcohols) .
Major Products
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as monoamine oxidase and α-chymotrypsin, which are involved in various biological processes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-oxo-2H-chromene derivatives such as:
- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile
- 7-Methoxy-2-oxo-2H-chromene-4-carbaldehyde
- 7-Methoxy-2-oxo-2H-chromen-4-yl-acetic acid .
Uniqueness
7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group at the 7th position and the cyano group at the 3rd position enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H9NO3 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
7-methoxy-4-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO3/c1-7-9-4-3-8(15-2)5-11(9)16-12(14)10(7)6-13/h3-5H,1-2H3 |
InChI Key |
YYAKGXUWXSELJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C#N |
Origin of Product |
United States |
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